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Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of 2-
Chloroethane-1,1-diol, also known as chloroacetaldehyde hydrate. This geminal diol is a

stable hydrate due to the electron-withdrawing effect of the adjacent chlorine atom. This

document outlines the primary synthetic routes, detailed experimental protocols, and methods

for characterization. All quantitative data is summarized for clarity, and key experimental

workflows are visualized using Graphviz diagrams.

Introduction
2-Chloroethane-1,1-diol (ClCH₂CH(OH)₂) is the hydrated form of chloroacetaldehyde. Unlike

the unstable hydrates of many simple aldehydes, the presence of the electron-withdrawing

chlorine atom stabilizes the geminal diol structure.[1] This compound serves as a valuable

intermediate in organic synthesis and is of interest in the study of reaction mechanisms. This

guide details its preparation and analytical characterization for research and development

purposes.

Synthesis of 2-Chloroethane-1,1-diol
The synthesis of 2-Chloroethane-1,1-diol can be achieved through several pathways. The

most common methods involve the direct hydration of chloroacetaldehyde or the chlorination of
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suitable precursors.

Synthesis via Hydration of Chloroacetaldehyde
The most direct route to 2-Chloroethane-1,1-diol is the hydration of chloroacetaldehyde.[2]

This reaction is an equilibrium process that heavily favors the formation of the stable geminal

diol in the presence of water.

Chloroacetaldehyde 2-Chloroethane-1,1-diol+ H2O

Water

- H2O

Click to download full resolution via product page

Caption: Equilibrium between Chloroacetaldehyde and its Hydrate.

Synthesis from Ethylene Glycol and Thionyl Chloride
A common laboratory-scale synthesis involves the reaction of ethylene glycol with thionyl

chloride. This method proceeds via a chlorosulfite intermediate.[1]

Ethylene Glycol Chlorosulfite Intermediate+ SOCl2

Thionyl Chloride (SOCl2) 2-Chloroethane-1,1-diol

SO2- SO2

HCl

- HCl
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Caption: Synthesis of 2-Chloroethane-1,1-diol from Ethylene Glycol.

Synthesis via Oxidation of Glycerol α-Monochlorohydrin
2-Chloroethane-1,1-diol can also be prepared by the oxidation of glycerol α-monochlorohydrin

using periodic acid.[3]

Experimental Protocols
Protocol 1: Hydration of Chloroacetaldehyde
Materials:

Chloroacetaldehyde (handle with care, toxic and corrosive)

Deionized water

Procedure:

In a fume hood, carefully add chloroacetaldehyde to an equal molar amount of deionized

water in a round-bottom flask with stirring.

The reaction is exothermic; maintain the temperature below 30°C using an ice bath.

Stir the mixture for 30 minutes. The product, 2-Chloroethane-1,1-diol, is formed in solution

and can be used directly for many applications. For isolation, proceed to purification.

Protocol 2: Synthesis from Ethylene Glycol and Thionyl
Chloride
Materials:

Ethylene glycol

Thionyl chloride (SOCl₂)

Anhydrous diethyl ether

Pyridine (optional, as a catalyst and acid scavenger)
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Procedure:

In a fume hood, dissolve ethylene glycol (1.0 eq) in anhydrous diethyl ether in a three-

necked flask equipped with a dropping funnel, a condenser with a drying tube, and a

magnetic stirrer.

Cool the flask to 0°C in an ice bath.

Slowly add thionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution.

A small amount of pyridine can be added to catalyze the reaction.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12 hours.

The reaction mixture will form a precipitate (pyridinium hydrochloride if pyridine is used).

Filter the mixture and wash the solid with anhydrous diethyl ether.

The filtrate contains the product. The solvent can be carefully removed under reduced

pressure to yield crude 2-Chloroethane-1,1-diol.

Purification: Crude 2-Chloroethane-1,1-diol can be purified by vacuum distillation.[3] It is a

colorless crystalline solid.

Characterization
Due to the equilibrium with its anhydrous form in solution and during some analytical

techniques, characterization requires careful consideration of the sample preparation and

measurement conditions.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₂H₅ClO₂ [4]

Molecular Weight 96.51 g/mol [4]

Appearance Colorless crystalline solid [5]

Boiling Point 142.4°C at 760 mmHg [6]

Density 1.412 g/cm³ [6]

Flash Point 39.9°C [6]

Refractive Index 1.473 [6]

Vapor Pressure 2.27 mmHg at 25°C [6]

Spectroscopic Data
Experimental spectroscopic data for pure 2-Chloroethane-1,1-diol is not widely available in

the literature. The following data is a combination of information for the anhydrous form, related

compounds, and expected values for the diol.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-Chloroethane-1,1-diol are expected to show characteristic signals for

the chloromethyl and the geminal diol protons and carbons. In D₂O, the hydroxyl protons will

exchange and may not be observed or will appear as a broad singlet.

¹H NMR (Expected):

δ ~3.5-4.0 ppm (s, 2H, -CH₂Cl)

δ ~5.5-6.0 ppm (t, 1H, -CH(OH)₂)

δ ~5.0-6.0 ppm (d, 2H, -CH(OH)₂)

¹³C NMR (Expected):

δ ~45-50 ppm (-CH₂Cl)
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δ ~90-95 ppm (-CH(OH)₂)

¹H and ¹³C NMR Data for Chloroacetaldehyde Diethyl Acetal (a related compound):[7]

¹H NMR (300 MHz, CDCl₃): δ 1.17 (t, 6H), 3.44 (d, 2H), 3.53 (m, 2H), 3.64 (m, 2H), 4.56 (t,

1H).

¹³C NMR: Data not readily available.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloroethane-1,1-diol is expected to show a strong, broad absorption

for the O-H stretching of the hydroxyl groups and a characteristic C-Cl stretching band.

Expected IR Absorptions:

3200-3600 cm⁻¹ (broad, strong, O-H stretch)

2850-3000 cm⁻¹ (C-H stretch)

1000-1200 cm⁻¹ (C-O stretch)

600-800 cm⁻¹ (C-Cl stretch)

4.2.3. Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, geminal diols are often

unstable and may dehydrate to the corresponding aldehyde. Therefore, the mass spectrum of

2-Chloroethane-1,1-diol may show a prominent peak corresponding to the molecular ion of

chloroacetaldehyde (m/z 78/80 for ³⁵Cl/³⁷Cl isotopes). Chemical ionization (CI) or other soft

ionization techniques may be more suitable for observing the molecular ion of the diol.
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[ClCH2CH(OH)2]+• (m/z 96/98) [ClCH2CHO]+• (m/z 78/80)- H2O

H2O

Click to download full resolution via product page

Caption: Expected Fragmentation of 2-Chloroethane-1,1-diol in MS.

Stability and Handling
2-Chloroethane-1,1-diol is a stable crystalline solid. However, it exists in equilibrium with

chloroacetaldehyde in aqueous solutions. Anhydrous chloroacetaldehyde is known to

polymerize on standing.[5] The compound is toxic and corrosive and should be handled with

appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion
This technical guide has outlined the primary synthetic routes and characterization methods for

2-Chloroethane-1,1-diol. While detailed experimental protocols and a complete set of

experimental spectroscopic data are not readily available in single sources, this document

provides a comprehensive compilation of existing knowledge to aid researchers in the

synthesis and analysis of this important geminal diol. Further research to fully document the

experimental characterization of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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